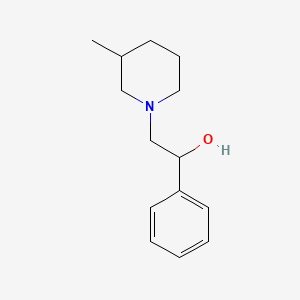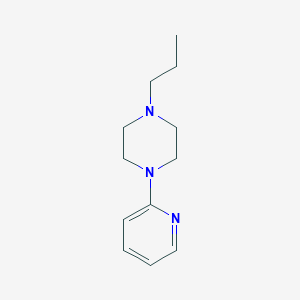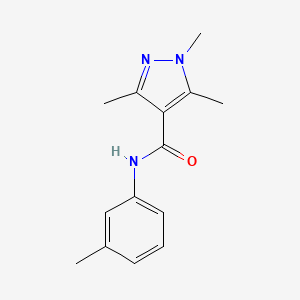
3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is also known as CPMPU and has a molecular formula of C14H14ClN3O.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are involved in cell growth and division. Additionally, CPMPU has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea in lab experiments is its potential for use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using CPMPU in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the study of the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea involves the reaction of 3-chlorobenzoyl chloride with 2-pyridinemethanol in the presence of triethylamine. The resulting product is then reacted with methylamine to form the final product. The synthesis of this compound has been reported in several scientific journals, and it is considered a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CPMPU inhibits the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(10-13-6-2-3-8-16-13)14(19)17-12-7-4-5-11(15)9-12/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWANGBEPEMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)






![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
